molecular formula C20H20BrN3O4 B5135965 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5135965
M. Wt: 446.3 g/mol
InChI Key: DKRMDLOSOZRPTL-PDGQHHTCSA-N
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Description

3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C21H22BrN3O4. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Enone: The enone moiety is formed through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction using diethylamine and an appropriate leaving group, such as a halide.

    Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium dithionite

    Substitution: Ammonia, primary or secondary amines, thiols

Major Products

    Oxidation: N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylbenzamide
  • 3-bromo-N,N-dimethylaniline
  • **3-bromo-N-(3-bromobenzoyl)aminomethyl]benzamide

Uniqueness

3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(12-14-7-5-10-17(11-14)24(27)28)22-19(25)15-8-6-9-16(21)13-15/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMDLOSOZRPTL-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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